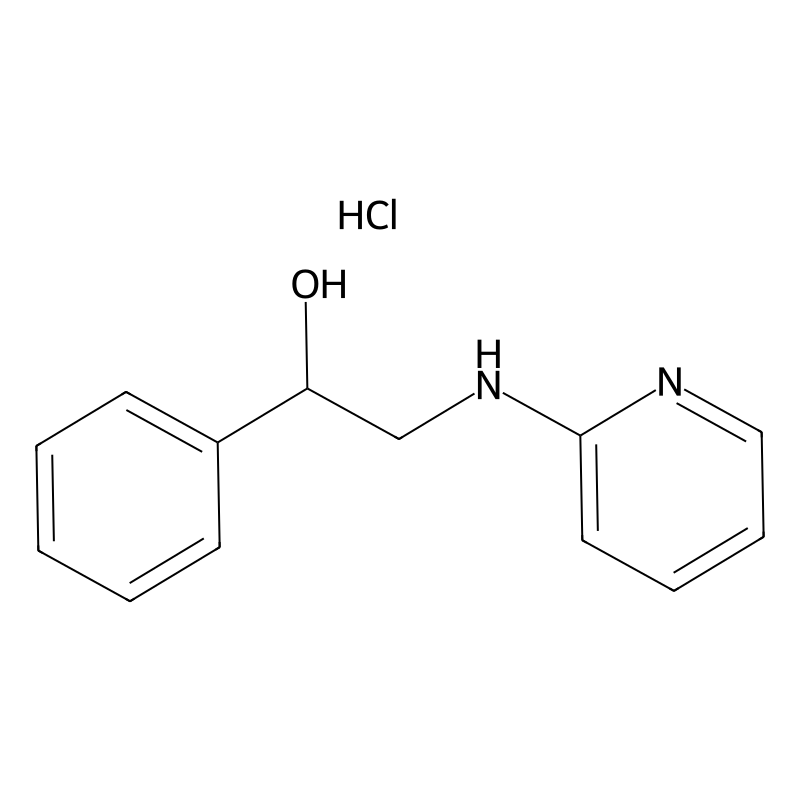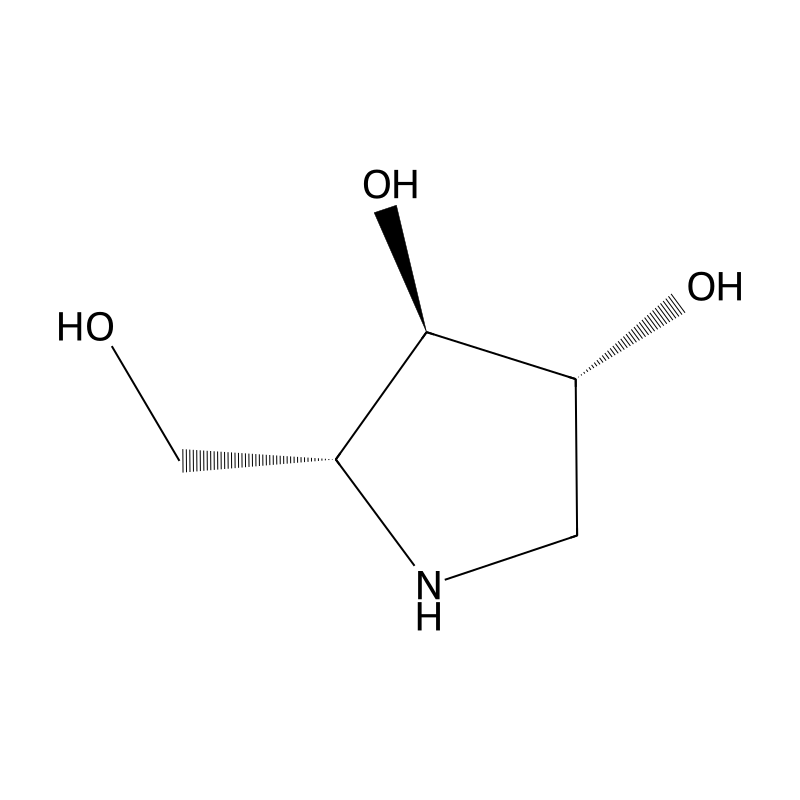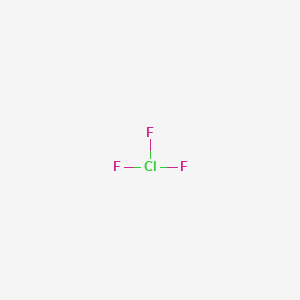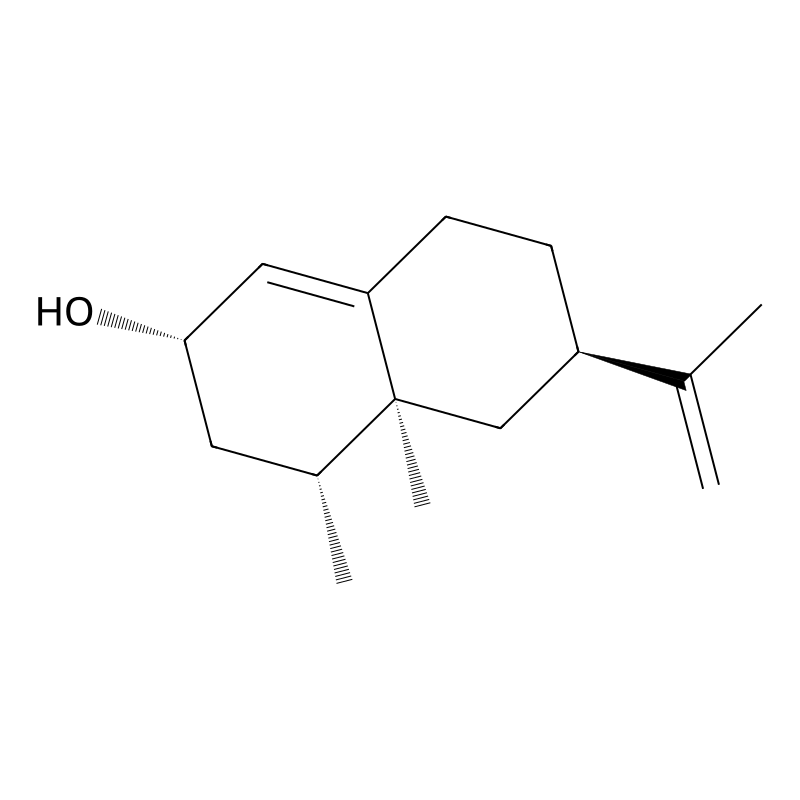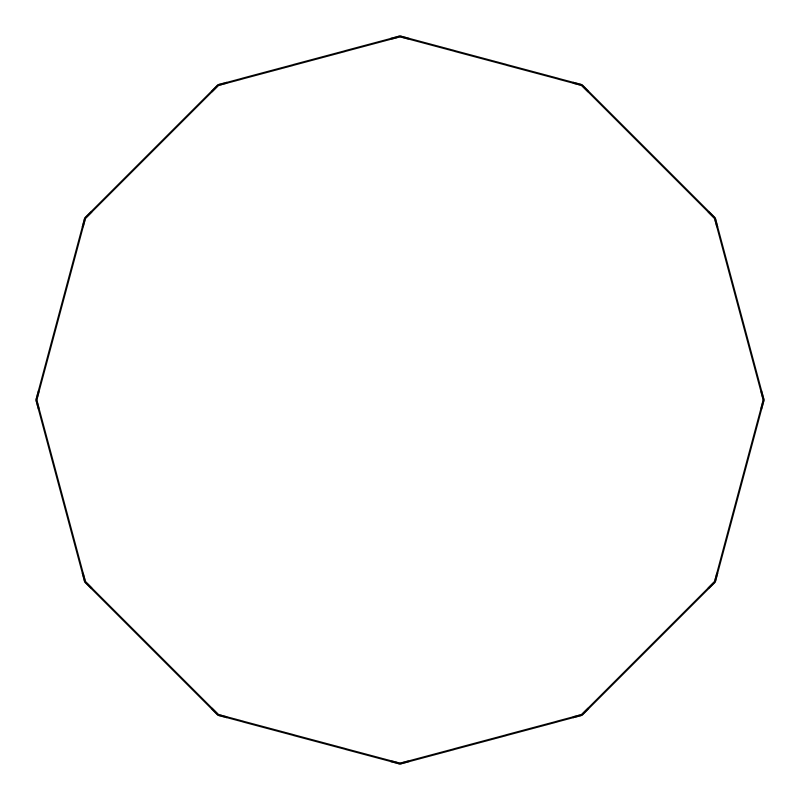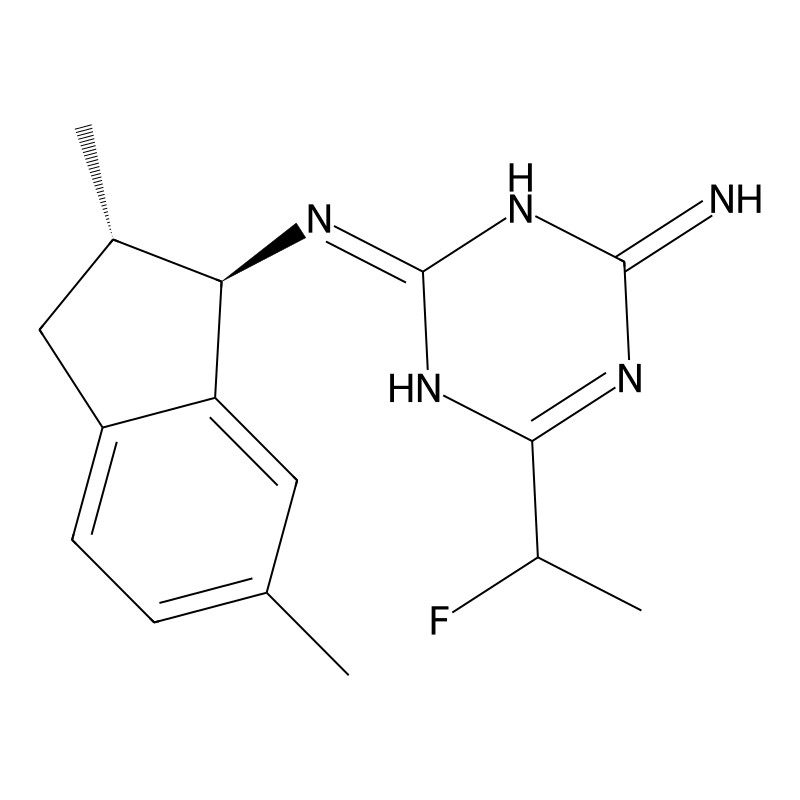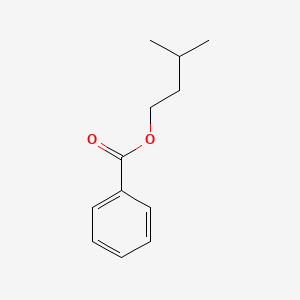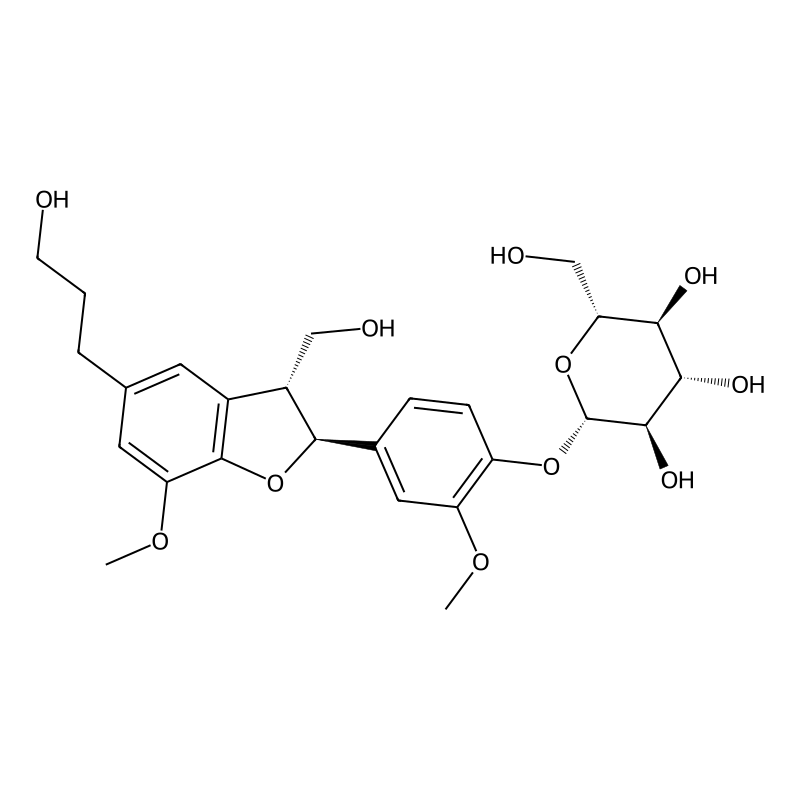Cyclocolorenone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Cyclocolorenone is a naturally occurring compound classified as a sesquiterpene ketone, with the molecular formula . It is primarily derived from various species of red algae, particularly from the genus Laurencia. This compound has garnered interest due to its unique structural features and potential biological activities. Cyclocolorenone possesses a bicyclic structure that contributes to its distinctive chemical properties, making it a subject of study in organic chemistry and pharmacology.
- Nucleophilic Addition: As a ketone, cyclocolorenone can react with nucleophiles, leading to the formation of alcohols or other derivatives.
- Oxidation: The compound can be oxidized to form more complex structures or additional functional groups.
- Reduction: Cyclocolorenone can also be reduced to yield alcohols or other reduced forms.
- Cycloaddition Reactions: Its structure allows for participation in cycloaddition reactions, such as the Pauson-Khand reaction, which can lead to the formation of various cyclic compounds .
Research has indicated that cyclocolorenone exhibits several biological activities. Notably, it has been reported to possess insect repellent properties, making it a candidate for natural insecticides. A study demonstrated that cyclocolorenone extracted from Laurencia intricata displayed significant repellent activity against certain insect species . Additionally, its antioxidant properties suggest potential applications in preventing oxidative stress-related damage in biological systems.
The synthesis of cyclocolorenone has been explored through various methods:
- Natural Extraction: The most straightforward method involves extracting the compound from its natural sources, such as red algae.
- Total Synthesis: Several synthetic routes have been developed, including a highly efficient stereocontrolled total synthesis that involves multiple steps to achieve the desired stereochemistry . This method typically employs techniques such as hydroazulenone intermediates and regioselective reactions .
- Intramolecular Reactions: The use of intramolecular reactions, such as the Pauson-Khand reaction, has also been investigated for synthesizing cyclocolorenone efficiently .
Cyclocolorenone has potential applications in various fields:
- Agriculture: Due to its insect repellent properties, it may serve as a natural pesticide or insect deterrent.
- Pharmaceuticals: Its antioxidant activity could be harnessed for developing supplements or therapeutic agents aimed at reducing oxidative stress.
- Cosmetics: The compound's stability and biological activity may find applications in cosmetic formulations aimed at skin protection.
Cyclocolorenone shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Characteristics | Unique Features |
|---|---|---|---|
| 1-Epicyclocolorenone | Isomer of cyclocolorenone; similar structure | Slightly different stereochemistry | |
| Aromadendrene | Sesquiterpene with similar origins | Lacks the ketonic functionality | |
| Bicyclogermacrene | Another bicyclic sesquiterpene | Different biological activities | |
| Caryophyllene | Known for anti-inflammatory properties | Contains a different functional group |
Cyclocolorenone stands out due to its specific insect repellent activity and unique bicyclic structure compared to these similar compounds. Its dual role as both an antioxidant and an insect repellent makes it particularly interesting for further research and application development.
